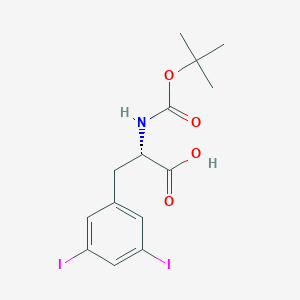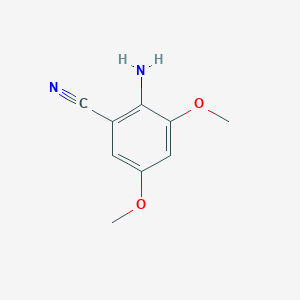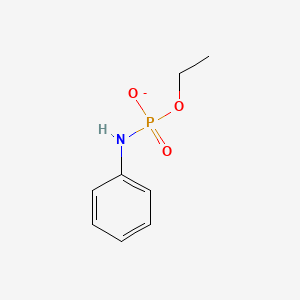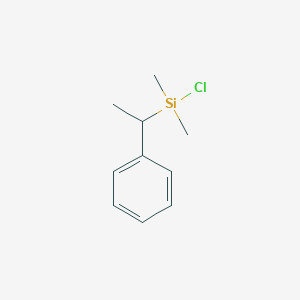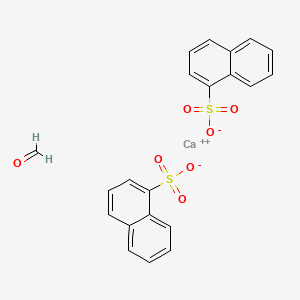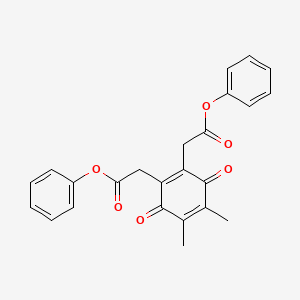
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring multiple functional groups that contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester typically involves multiple steps. One common method is the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar reduction processes with optimized conditions for large-scale synthesis. The use of catalysts and controlled reaction environments would be essential to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced further, although care must be taken to avoid over-reduction.
Substitution: Functional groups on the cyclohexadiene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metals, liquid ammonia, and alcohols for reduction reactions . Oxidizing agents such as potassium permanganate or chromium trioxide may be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aromatic compounds, while reduction can yield fully saturated cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the reduction of other compounds . Its ability to undergo oxidation and substitution reactions also plays a role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexadiene: A simpler derivative with similar reduction and oxidation properties.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another related compound used in the production of pigments.
Uniqueness
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
64236-16-4 |
|---|---|
Molekularformel |
C24H20O6 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
phenyl 2-[4,5-dimethyl-3,6-dioxo-2-(2-oxo-2-phenoxyethyl)cyclohexa-1,4-dien-1-yl]acetate |
InChI |
InChI=1S/C24H20O6/c1-15-16(2)24(28)20(14-22(26)30-18-11-7-4-8-12-18)19(23(15)27)13-21(25)29-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
YTRYZIQEUJQHCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)CC(=O)OC2=CC=CC=C2)CC(=O)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


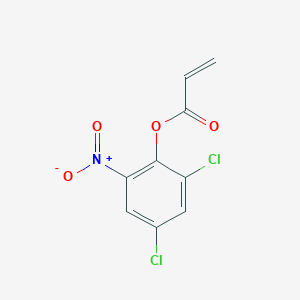
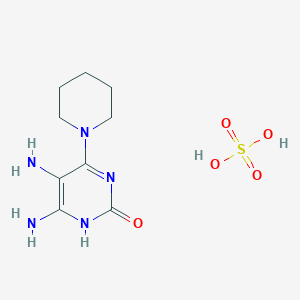
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
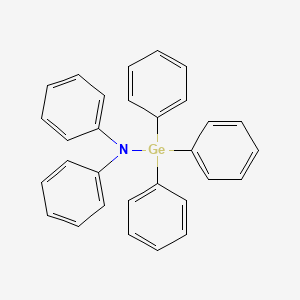
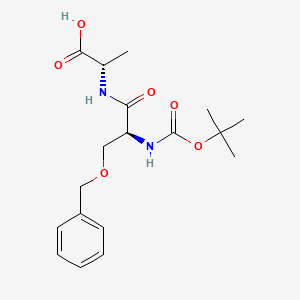

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
